molecular formula C8H7N3O2 B3013603 2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1369341-62-7

2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No. B3013603
CAS RN: 1369341-62-7
M. Wt: 177.163
InChI Key: RPDNYRSXVUZMTB-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a chemical compound with the CAS Number: 1369341-62-7 . It has a molecular weight of 177.16 . This compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied and various methodologies have been developed . The synthesis of this family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines has been found to have a high overall yield and does not require catalysts .


Molecular Structure Analysis

The molecular structure of 2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is described by the InChI code: 1S/C8H7N3O2/c1-5-4-7-9-3-2-6(8(12)13)11(7)10-5/h2-4H,1H3,(H,12,13) . The presence of electron-donating groups (EDGs) at position 7 on the fused ring has been found to improve both the absorption and emission behaviors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid include a molecular weight of 177.16 . The compound has tunable photophysical properties, with the presence of EDGs at position 7 on the fused ring improving both the absorption and emission behaviors .

Scientific Research Applications

Future Directions

The future directions for 2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid could involve further exploration of its optical applications, given its tunable photophysical properties . Additionally, its high overall yield and the absence of catalysts in its synthesis suggest potential for efficient production .

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been studied for their potential interactions with various biological targets .

Mode of Action

It’s known that the electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines can improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through electron transfer processes.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . This suggests that they may influence biochemical pathways related to light absorption and emission.

Result of Action

Pyrazolo[1,5-a]pyrimidines bearing simple aryl groups allow good solid-state emission intensities . This suggests that they may have potential applications in fluorescence-based cellular imaging or other optical applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, dust formation should be avoided, and contact with skin and eyes should be minimized. Adequate ventilation should be ensured, and all sources of ignition should be removed . These precautions suggest that the compound’s action may be influenced by factors such as dust levels, ventilation, and temperature.

properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-4-7-9-3-2-6(8(12)13)11(7)10-5/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDNYRSXVUZMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1369341-62-7
Record name 2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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